molecular formula C11H10N2O B15242562 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B15242562
M. Wt: 186.21 g/mol
InChI Key: YFBLYNRMAJFWEJ-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a cyclopropyl group at the 2-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketones, followed by oxidation to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde exhibits unique structural features due to the presence of the cyclopropyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities with enhanced properties .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-9-11(8-4-5-8)12-10-3-1-2-6-13(9)10/h1-3,6-8H,4-5H2

InChI Key

YFBLYNRMAJFWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3C=CC=CC3=N2)C=O

Origin of Product

United States

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